N-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxamide is an aromatic amide.
Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors
Indolylarylsulfones, including compounds related to N-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxamide, have been investigated for their potent activity as human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds, through structure-activity relationship (SAR) studies, have been optimized for enhanced antiretroviral efficacy. Modifications such as the introduction of a fluorine atom at specific positions of the indole ring have been explored to improve the pharmacological profile of these compounds for the treatment of AIDS and related infections, suggesting a promising route for the development of new antiretroviral agents (Famiglini & Silvestri, 2018).
Molecular Imaging and Fluorescence
The fluorination of aromatic compounds, including those structurally related to this compound, has been explored in the context of molecular imaging. Fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation, are crucial in various applications including in vivo cancer diagnosis. The introduction of a fluorine atom can significantly alter the photophysical properties of these compounds, potentially enhancing their application in real-time detection of cancer and other diseases through optical imaging techniques. The research on the toxicity and efficacy of various fluorophores, including those structurally related to the subject compound, indicates a path forward in the development of novel diagnostic tools (Alford et al., 2009).
Synthesis and Chemical Properties
The chemical synthesis and properties of compounds structurally related to this compound have been extensively studied, highlighting the importance of specific functional groups and substituents in determining the chemical behavior and potential applications of these compounds. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a compound sharing the fluorinated aromatic feature with this compound, demonstrates the complexity and the potential of fluorinated compounds in various chemical and pharmaceutical applications. Such studies not only provide insights into the synthetic routes but also help in understanding the reactivity and stability of these compounds, which is essential for their application in drug development and other areas of chemical research (Qiu et al., 2009).
Properties
Molecular Formula |
C16H13FN2O |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H13FN2O/c1-10-2-7-14-11(8-10)9-15(19-14)16(20)18-13-5-3-12(17)4-6-13/h2-9,19H,1H3,(H,18,20) |
InChI Key |
VAORNMWYMRWFNM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=C(C=C3)F |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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